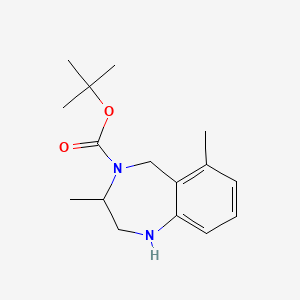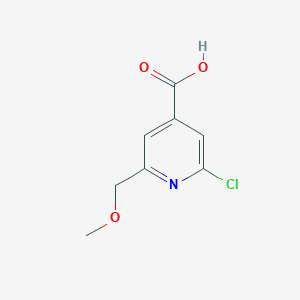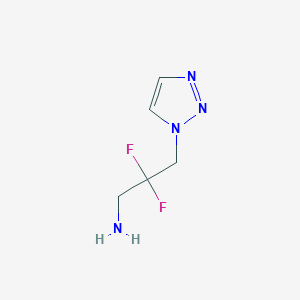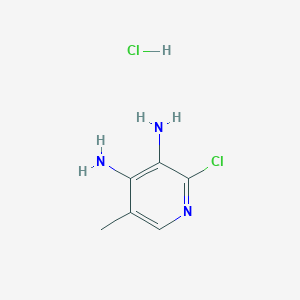
N-(propan-2-yl)-4-propylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Propan-2-yl)-4-propylcyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a propyl group and an isopropyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Propan-2-yl)-4-propylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-propylcyclohexanone with isopropylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of N-(Propan-2-yl)-4-propylcyclohexan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Propan-2-yl)-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-propylcyclohexanone or 4-propylcyclohexanal.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Propan-2-yl)-4-propylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used as a precursor in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(Propan-2-yl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of neurotransmitter release or inhibition of specific metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
N-(Propan-2-yl)-4-propylcyclohexan-1-amine can be compared with similar compounds such as:
N,N-Diisopropylethylamine: Both compounds are tertiary amines, but N,N-Diisopropylethylamine is more sterically hindered and used as a non-nucleophilic base.
4-Propylcyclohexanone: This compound is a ketone and serves as a precursor in the synthesis of N-(Propan-2-yl)-4-propylcyclohexan-1-amine.
Isopropylamine: A primary amine used in the reductive amination process to synthesize N-(Propan-2-yl)-4-propylcyclohexan-1-amine.
The uniqueness of N-(Propan-2-yl)-4-propylcyclohexan-1-amine lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H25N |
|---|---|
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
N-propan-2-yl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-5-11-6-8-12(9-7-11)13-10(2)3/h10-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
PHGGDIFLJVWSNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



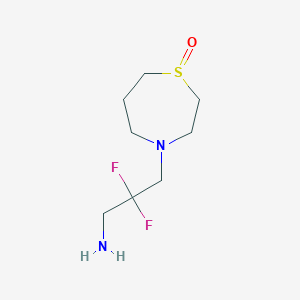

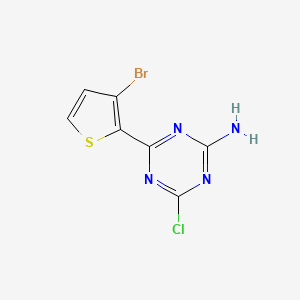


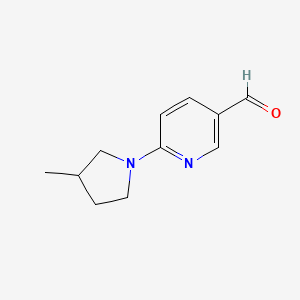
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)
![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
